

# Physicochemical properties of Furo[3,2-b]pyridine 4-oxide

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## Compound of Interest

Compound Name: Furo[3,2-b]pyridine 4-oxide

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An In-Depth Technical Guide to the Physicochemical Properties of **Furo[3,2-b]pyridine 4-oxide**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered considerable attention in medicinal chemistry and materials science.<sup>[1]</sup> Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.<sup>[1]</sup> The introduction of an N-oxide functionality to the pyridine ring, affording **Furo[3,2-b]pyridine 4-oxide**, significantly modulates its electronic and steric properties. This alteration can influence its solubility, metabolic stability, and interactions with biological macromolecules, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties of **Furo[3,2-b]pyridine 4-oxide**, offering a blend of theoretical predictions and established experimental protocols to facilitate its synthesis, characterization, and application in a research setting.

## Synthesis of Furo[3,2-b]pyridine 4-oxide

The synthesis of **Furo[3,2-b]pyridine 4-oxide** is a two-stage process that first involves the construction of the furo[3,2-b]pyridine core, followed by the N-oxidation of the pyridine ring.

## Part 1: Synthesis of the Furo[3,2-b]pyridine Core

A common and effective method for the synthesis of the furo[3,2-b]pyridine core is through a Sonogashira coupling followed by a heteroannulation reaction.<sup>[1]</sup>

### Experimental Protocol: Sonogashira Coupling and Heteroannulation

- Materials:
  - 2-bromo-3-acetoxypyridine
  - Trimethylsilylacetylene (TMS-acetylene)
  - Palladium(II) chloride bis(triphenylphosphine) ( $\text{PdCl}_2(\text{PPh}_3)_2$ )
  - Copper(I) iodide ( $\text{CuI}$ )
  - Triethylamine (TEA)
  - Tetrahydrofuran (THF)
  - Methanol
  - Saturated sodium bicarbonate solution
  - Anhydrous sodium sulfate
  - Silica gel for column chromatography
  - Ether
- Procedure:
  - Under a nitrogen atmosphere, dissolve  $\text{PdCl}_2(\text{PPh}_3)_2$  (1.4 g, 2.0 mmol) and  $\text{CuI}$  (0.4 g, 2.1 mmol) in a solvent mixture of triethylamine (100 mL) and tetrahydrofuran (200 mL).<sup>[2]</sup>
  - To this solution, add a solution of 2-bromo-3-acetoxypyridine (13.1 g, 60.6 mmol) and trimethylsilylacetylene (7.0 g, 71 mmol) in THF (100 mL) at once.<sup>[2]</sup>

- Stir the reaction mixture at room temperature for 1 hour.[2]
- Quench the reaction with a saturated sodium bicarbonate solution (50 mL) and methanol (50 mL).[2]
- Continue stirring the mixture at 80 °C for 2 hours.[2]
- After cooling to room temperature, extract the mixture with ether.[2]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.[2]
- Purify the residue by column chromatography on silica gel to afford furo[3,2-b]pyridine.[2]



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Caption: Synthetic workflow for the Furo[3,2-b]pyridine core.

## Part 2: N-Oxidation of Furo[3,2-b]pyridine

The N-oxidation of the pyridine ring can be achieved using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

### Experimental Protocol: N-Oxidation

- Materials:
  - Furo[3,2-b]pyridine
  - meta-Chloroperoxybenzoic acid (m-CPBA)
  - Dichloromethane (DCM)
  - Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Procedure:
  - Dissolve Furo[3,2-b]pyridine (1.0 eq) in dichloromethane at 0 °C.
  - Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the reaction mixture.
  - Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
  - Separate the organic layer, and extract the aqueous layer with dichloromethane.
  - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield **Furo[3,2-b]pyridine 4-oxide**.

## Physicochemical Properties

The physicochemical properties of **Furo[3,2-b]pyridine 4-oxide** are summarized in the table below. It is important to note that much of the available data is predicted, as extensive experimental characterization has not been widely published.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>2</sub>	-
Molecular Weight	135.12 g/mol	[3]
Appearance	Predicted to be a solid at room temperature	-
Melting Point	Not available	-
Boiling Point	Not available	-
Vapor Pressure	0.033 mmHg at 25°C	[3]
Refractive Index	1.617	[3]
Predicted pKa	0.34 ± 0.30	[4]
Predicted XLogP3	0.3	[3]
Hydrogen Bond Acceptor Count	2	-
Topological Polar Surface Area	38.6 Å <sup>2</sup>	-

## Solubility

The solubility of **Furo[3,2-b]pyridine 4-oxide** is expected to be higher in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) compared to nonpolar solvents. The presence of the polar N-oxide group should also confer some aqueous solubility, which will be pH-dependent.

### Experimental Protocol: Determination of Aqueous Solubility

- Methodology: Shake-flask method.
- Procedure:
  - Add an excess amount of **Furo[3,2-b]pyridine 4-oxide** to a known volume of water or a buffered aqueous solution of a specific pH in a sealed container.

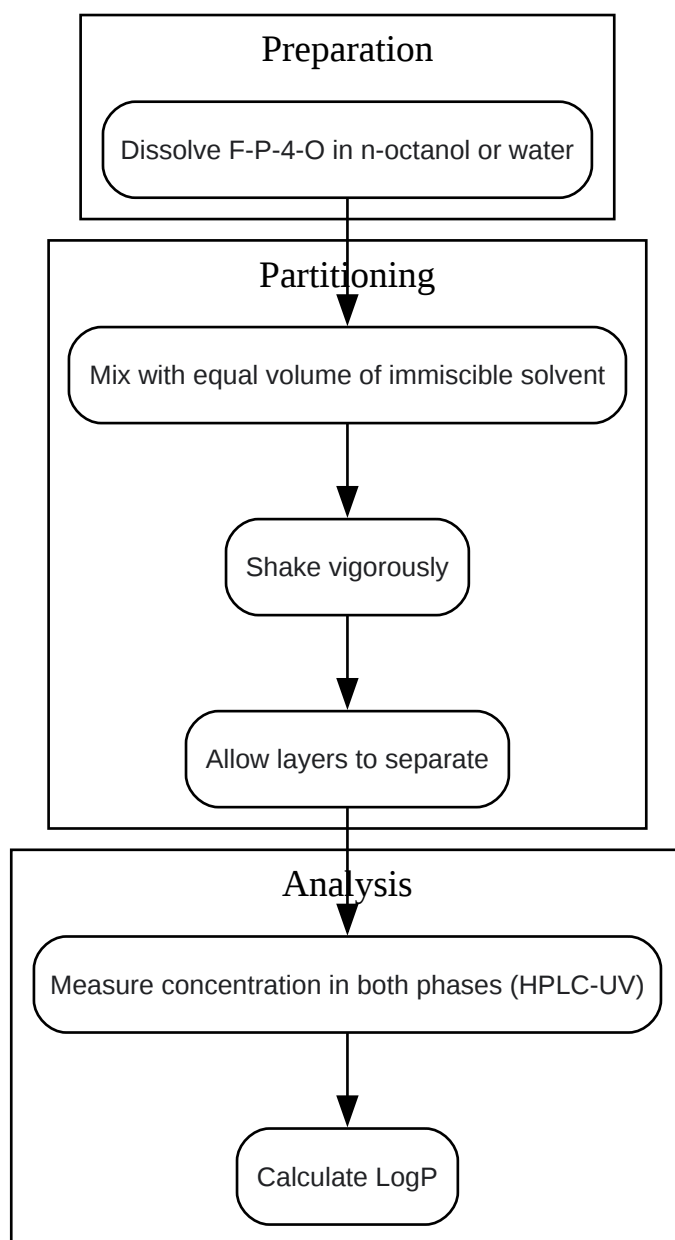
- Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Centrifuge or filter the suspension to remove undissolved solid.
- Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted XLogP3 value of 0.3 for **Furo[3,2-b]pyridine 4-oxide** suggests it is a relatively polar molecule.

### Experimental Protocol: Determination of LogP

- Methodology: Shake-flask method using n-octanol and water.
- Procedure:
  - Prepare a solution of **Furo[3,2-b]pyridine 4-oxide** in either n-octanol or water.
  - Mix this solution with an equal volume of the other immiscible solvent in a separatory funnel.
  - Shake the funnel vigorously for a set period to allow for partitioning between the two phases.
  - Allow the layers to separate completely.
  - Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).
  - Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.



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Caption: Workflow for LogP determination by the shake-flask method.

## Acid-Base Properties (pKa)

The predicted pKa of 0.34 for the conjugate acid of **Furo[3,2-b]pyridine 4-oxide** indicates that it is a very weak base.<sup>[4]</sup>

Experimental Protocol: Determination of pKa

- Methodology: Potentiometric titration.
- Procedure:
  - Dissolve a precise amount of **Furo[3,2-b]pyridine 4-oxide** in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol).
  - Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
  - Plot the pH of the solution against the volume of titrant added.
  - The pKa can be determined from the titration curve, typically at the half-equivalence point.

## Spectroscopic Characterization

While experimental spectra for **Furo[3,2-b]pyridine 4-oxide** are not readily available in the literature, its spectroscopic properties can be reliably predicted based on the data for the parent furo[3,2-b]pyridine and the known effects of N-oxidation on the pyridine ring.

### <sup>1</sup>H NMR Spectroscopy

The introduction of the N-oxide is expected to cause a downfield shift of the protons on the pyridine ring, particularly those at the  $\alpha$ -positions (H-5 and H-7), due to the electron-withdrawing nature of the N-oxide group.

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
H-2	~7.8 - 8.0	d
H-3	~7.0 - 7.2	d
H-5	~8.6 - 8.8	d
H-6	~7.8 - 8.0	dd
H-7	~7.9 - 8.1	d



## <sup>13</sup>C NMR Spectroscopy

The carbon atoms of the pyridine ring are also expected to be deshielded upon N-oxidation.

Predicted <sup>13</sup>C NMR Data

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	142 - 147
C-3	107 - 112
C-3a	147 - 152
C-5	150 - 155
C-6	120 - 125
C-7	132 - 137
C-7a	157 - 162

## Infrared (IR) Spectroscopy

The IR spectrum of **Furo[3,2-b]pyridine 4-oxide** is expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and a strong N-O stretching band.

Predicted IR Data

Spectroscopic Technique	Predicted Data
IR (Infrared) Spectroscopy	ν (cm <sup>-1</sup> ): 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch), ~1250 (N-O stretch)

## Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M<sup>+</sup>) at m/z 135. The fragmentation pattern is likely to involve the loss of small neutral molecules such as CO and HCN.

## Predicted MS Data

Spectroscopic Technique	Predicted Data
MS (Mass Spectrometry)	m/z: 135 (M <sup>+</sup> ), fragmentation pattern likely involving loss of CO, HCN, and possibly an oxygen atom.

## Chemical Reactivity and Stability

The N-oxide group significantly influences the reactivity of the furo[3,2-b]pyridine system. The pyridine ring is activated towards electrophilic substitution at the 2- and 4-positions (relative to the nitrogen) and nucleophilic substitution at the 2- and 4-positions after activation of the N-oxide. The furan ring remains susceptible to electrophilic attack.

**Furo[3,2-b]pyridine 4-oxide** is expected to be a stable compound under normal laboratory conditions. Aromatic N-oxides are generally more stable than their aliphatic counterparts.<sup>[5]</sup>

## Crystallographic Information

To date, the single-crystal X-ray structure of **Furo[3,2-b]pyridine 4-oxide** has not been reported in the literature. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding its physical properties and for structure-based drug design.

## Applications in Drug Discovery

The parent furo[3,2-b]pyridine scaffold has been identified as a promising core for the development of highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway.<sup>[6]</sup> The N-oxide derivative could offer advantages in terms of modified solubility, altered metabolic profile, and different binding interactions with target proteins, making it a valuable candidate for biological screening in these and other therapeutic areas.

## Conclusion

**Furo[3,2-b]pyridine 4-oxide** is a heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its physicochemical

properties, synthesis, and spectroscopic characterization, drawing upon a combination of predicted data and established experimental methodologies. While a full experimental characterization of this molecule is yet to be published, the information presented here provides a solid foundation for researchers to synthesize, characterize, and explore the potential of **Furo[3,2-b]pyridine 4-oxide** in their research endeavors.

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